N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features a combination of tetrahydropyran, pyrazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyran-4-yl-pyrazole intermediate. This intermediate is then reacted with benzimidazole-5-carboxylic acid under specific conditions to form the final compound.
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Preparation of Tetrahydropyran-4-yl-Pyrazole Intermediate
Reagents: Tetrahydropyran, hydrazine hydrate, and a suitable aldehyde.
Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.
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Formation of Final Compound
Reagents: Tetrahydropyran-4-yl-pyrazole, benzimidazole-5-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is typically performed in a solvent like dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzimidazole-5-carboxamide
- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-imidazole-5-carboxamide
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16(11-1-2-14-15(7-11)18-10-17-14)20-12-8-19-21(9-12)13-3-5-23-6-4-13/h1-2,7-10,13H,3-6H2,(H,17,18)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUEHGZAPHNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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